Ilekudinoside T

Description

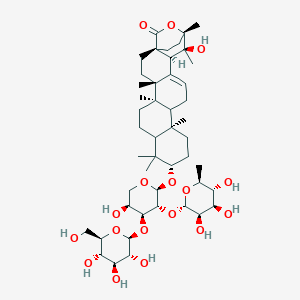

Ilekudinoside T is a triterpenoid saponin isolated from plants in the Ilex genus, notably from Ilex kudingcha and related species. Its molecular formula is C₄₇H₇₄O₁₇, with a molecular weight of 910.49 g/mol . Structural analysis via UPLC-qTOF-MS/MS reveals a core oleanane-type triterpene aglycone linked to a glycosyl chain composed of glucose (Glc), arabinose (Ara), and rhamnose (Rha) units. Key MS fragments include m/z 909 [M-H]⁻ and 745 [M-H−164]⁻, indicative of sequential loss of glycosidic moieties . Unlike other ilekudinosides, this compound lacks methyl or ester substituents at its R1, R2, and R3 positions, which may influence its solubility and bioactivity .

Properties

Molecular Formula |

C47H74O17 |

|---|---|

Molecular Weight |

911.1 g/mol |

IUPAC Name |

(1R,4S,5R,10S,13R,18S,19S,20S)-19-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-16-en-22-one |

InChI |

InChI=1S/C47H74O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9,21,23-39,48-55,57H,10-20H2,1-8H3/t21-,23-,24+,25?,26?,27-,28-,29+,30+,31-,32+,33+,34-,35+,36+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 |

InChI Key |

DPEYAJFUJJMJNO-CUMMFOPVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CC[C@]78[C@H]6[C@]([C@](CC7)(OC8=O)C)(C)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC78C6C(C(CC7)(OC8=O)C)(C)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ilekudinoside T involves the extraction of the leaves of Ilex kudingcha using methanol. The methanol extract is then partitioned between water and n-butanol. The n-butanol fraction is subjected to chromatographic techniques such as silica gel, Lobar RP-18, and Sephadex LH-20, followed by repeated high-performance liquid chromatography (HPLC) purification over an octadecyl-silica (ODS) gel column .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and industrial-grade chromatographic columns ensures the efficient isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

Ilekudinoside T undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the triterpenoid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Ilekudinoside T has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and infections.

Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

The mechanism of action of Ilekudinoside T involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK) and inhibits the expression of sterol regulatory element-binding proteins (SREBPs), leading to reduced lipid accumulation and improved insulin sensitivity . Additionally, its antifungal properties are attributed to its ability to bind with sterols in the fungal cell membrane, causing membrane perturbation and leakage of cell contents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ilekudinoside T and related triterpenoid saponins:

Key Structural and Functional Insights

- For example, Macranthoside A’s terminal glucose unit correlates with stronger antifungal activity than Ilekudinoside C, which lacks this moiety .

- Substituent Effects: The absence of methyl or ester groups in this compound contrasts with Ilekudinoside B (α-OCH₃) and its n-butanol ester derivative. Esterification in the latter improves cytotoxicity, highlighting the role of hydrophobic modifications in bioactivity .

- Biological Activity Correlations: While this compound’s bioactivity remains understudied, structurally similar compounds demonstrate that glycosylation patterns directly influence efficacy. For instance, α-Hederin’s simpler glycosyl chain correlates with broad antifungal and anti-inflammatory effects, whereas Ilekudinoside C’s sulfation may reduce potency .

- Natural Sources: this compound is primarily sourced from Ilex kudingcha, a plant used in traditional Chinese medicine. Related compounds like Ilekudinoside B and D are also found in Ilex asprella and Trevesia palmata, suggesting evolutionary conservation of triterpenoid biosynthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.